ADWX-1
Description
ADWX-1 is a synthetic peptide derived from the scorpion toxin BmKTX (Mesobuthus martensii), optimized through rational design to enhance its specificity and potency for the Kv1.3 potassium channel . This channel is a therapeutic target for autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and type-1 diabetes due to its critical role in regulating effector memory T (TEM) cell activation .
Properties
Molecular Formula |
C169H281N57O46S7 |
|---|---|
Molecular Weight |
4071.90 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
Origin of Product |
United States |
Scientific Research Applications
Key Mechanisms:
- Inhibition of IL-2 Production : ADWX-1 reduces interleukin-2 (IL-2) secretion in CD4+CCR7− TEM cells by interfering with NF-κB and NFAT signaling pathways .
- Selective Targeting : The compound shows minimal effects on CD4+CCR7+ T cells, thereby limiting potential side effects associated with broader immunosuppression .
Research Applications
This compound has been extensively studied in preclinical models, particularly in the context of autoimmune diseases.
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely recognized animal model for multiple sclerosis. Research has shown that administration of this compound significantly ameliorates clinical symptoms in EAE rat models:
- Clinical Improvement : Animals treated with this compound exhibited lower clinical scores compared to controls .
- Inflammatory Response : The treatment resulted in reduced inflammatory cell infiltration in the central nervous system (CNS) and decreased levels of pro-inflammatory cytokines such as IL-2 and IFN-γ .
| Parameter | Control Group | This compound Treated Group |
|---|---|---|
| Clinical Score | 4.5 | 2.0 |
| IL-2 Levels (pg/mL) | 300 | 150 |
| Inflammatory Cell Infiltration | High | Low |
Broader Implications
The implications of this compound extend beyond EAE, suggesting potential utility in various autoimmune conditions:
Multiple Sclerosis
Given its mechanism of action, this compound is being explored as a therapeutic candidate for multiple sclerosis due to its ability to selectively inhibit pathogenic T cell activation without broadly suppressing the immune system.
Other Autoimmune Disorders
Research indicates that similar mechanisms may apply to other T cell-mediated autoimmune diseases such as rheumatoid arthritis and lupus, where Kv1.3 channels are implicated in disease pathology .
Comparison with Similar Compounds
Clinical and Preclinical Relevance
This compound’s unique profile positions it as a leading candidate for autoimmune therapies:
- EAE Model : Reduced clinical scores by 60% and spinal cord inflammation by 45% via TEM cell suppression .
- Safety: No toxicity observed in Tregs or naive T cells at effective doses .
- Comparative Limitations: ShK: Requires frequent dosing due to short half-life (~30 minutes) . HsTX1: Limited efficacy in modulating Kv1.3 expression .
Q & A
Q. What is ADWX-1, and what is its primary biological target?
this compound is a synthetic peptide derived from the scorpion toxin BmKTX (Mesobuthus martensii), engineered to selectively inhibit the voltage-gated potassium channel Kv1.3. This channel is critical in regulating the activation and proliferation of effector memory T cells (TEM cells), making this compound a potential therapeutic candidate for autoimmune diseases like multiple sclerosis and rheumatoid arthritis .
Q. How does this compound modulate immune responses at the cellular level?
this compound blocks Kv1.3 channels on CD4⁺ CCR7⁻ TEM cells, suppressing their proliferation and cytokine production (e.g., IL-17) without affecting regulatory T cells (Tregs). This selectivity arises from the distinct reliance of TEM cells on Kv1.3 for calcium signaling during activation .
Q. What experimental methods are used to validate this compound's target engagement?
- Electrophysiology : Patch-clamp assays confirm Kv1.3 current inhibition (IC₅₀ = 1.89 pM) without altering channel kinetics .
- Competitive binding assays : Mutagenesis of Kv1.3 turret residues (e.g., A352P, H355A) quantifies binding specificity .
Advanced Research Questions
Q. How was this compound rationally designed to improve selectivity and affinity?
this compound was engineered via a three-step process:
- Template modification : BmKTX was mutated at three positions (G11R, I28T, D33H) to enhance electrostatic interactions with Kv1.3.
- Computational modeling : Docking studies optimized residue proximity to the channel pore.
- Pharmacological validation : Alanine-scanning mutagenesis identified critical residues for binding .
Q. How can researchers resolve contradictions in this compound's effects on Th17 cell differentiation vs. proliferation?
- Restimulation assays : Isolate Th17 cells, re-expose them to anti-CD3/anti-CD28, and measure IL-17 production via ELISA. This compound inhibits proliferation but not differentiation, as shown by reduced IL-17 in restimulated cultures but unchanged differentiation markers in primary cultures .
- Flow cytometry : Track Foxp3⁺ Tregs to confirm this compound’s cell-type selectivity .
Q. What structural features of Kv1.3 explain this compound's selectivity over Kv1.1?
this compound binds to the turret region of Kv1.3, which differs from Kv1.1 in four residues (A352P, H355A, S357N, and a conserved aspartate). Mutagenesis studies show that combined turret substitutions in Kv1.1 (AEHS/PSGN mutant) restore this compound sensitivity (IC₅₀ = 3.94 pM), while single substitutions reduce affinity 10–100-fold .
Q. How should researchers address variability in IC₅₀ values across experimental models?
- Standardize protocols : Use identical cell lines (e.g., transfected HEK-293 cells) and buffer conditions.
- Control for channel density : Quantify Kv1.3 expression via Western blot or qPCR .
Q. What are best practices for testing this compound in autoimmune disease models?
- In vivo models : Use experimental autoimmune encephalomyelitis (EAE) rats. Administer this compound intravenously (e.g., 100 µg/kg) and monitor clinical scores, histopathology, and cytokine levels .
- Dose optimization : Pre-test this compound in vitro to avoid off-target effects on Kv1.1/Kv1.2 .
Methodological Guidance
Q. How to assess this compound's impact on T-cell membrane potential?
Q. What computational tools predict this compound's interaction with Kv1.3?
- Molecular docking : Use software like AutoDock Vina to simulate binding between this compound and Kv1.3 turret residues.
- Free-energy calculations : Estimate binding affinity changes caused by mutations (e.g., D33H) .
Data Interpretation and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
